molecular formula C9H14O5 B1594598 Ethyl 2-acetoxy-2-methylacetoacetate CAS No. 25409-39-6

Ethyl 2-acetoxy-2-methylacetoacetate

Cat. No.: B1594598
CAS No.: 25409-39-6
M. Wt: 202.2 g/mol
InChI Key: RHFWCEYBHLGCKH-UHFFFAOYSA-N
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Description

Ethyl 2-acetoxy-2-methylacetoacetate is an organic compound with the molecular formula C9H14O5. It is known for its applications in various chemical reactions and industrial processes. The compound is characterized by its ester functional group and is often used as an intermediate in organic synthesis.

Industrial Applications

Pharma:  It's a crucial ingredient for making various medicines, especially those for pain and inflammation.

Agriculture:  Think herbicides, fungicides, and insecticides. This compound is a key player.

Research Labs: Given its reactivity, it's a go-to compound for chemical experiments.

Flavors &  Fragrances: Some of its derivatives are even used to create specific scents and tastes.

Specialty Chemicals: It's often used for crafting high-value industrial compounds.

  

Future Directions

Expect to see more of this compound, especially in medicine. Researchers are keen to tap into its versatility for developing new, more effective drugs. And let's not forget agriculture. As we grapple with evolving challenges in crop protection, this compound isn't going anywhere anytime soon. It may also find new roles in materials science, offering exciting possibilities for future tech.

Mechanism of Action

Mode of Action

It is known to be used in the preparation of 2-acetolactate via hydrolysis with naoh . This suggests that it may interact with its targets through a hydrolysis reaction, leading to the production of 2-acetolactate.

Biochemical Pathways

Ethyl 2-acetoxy-2-methylacetoacetate has been used in the production of acetoin and 2,3-butanediol . These compounds are part of the butanediol fermentation pathway, which is a type of fermentation used by some bacteria under anaerobic or microaerobic conditions.

Result of Action

It has been used in the production of acetoin and 2,3-butanediol , which are important compounds in various biochemical and industrial applications.

Biochemical Analysis

Biochemical Properties

Ethyl 2-acetoxy-2-methylacetoacetate plays a significant role in biochemical reactions, particularly in the production of acetoin and 2,3-butanediol . It interacts with enzymes such as acetolactate synthase and acetolactate decarboxylase. Acetolactate synthase catalyzes the conversion of pyruvate to 2-acetolactate, which is then converted to acetoin by acetolactate decarboxylase . These interactions are crucial for the production of acetoin, a compound with various industrial applications.

Cellular Effects

This compound influences cellular processes by participating in the production of acetoin and 2,3-butanediol . These compounds are involved in cellular metabolism and can affect cell signaling pathways and gene expression. For example, acetoin can regulate the NAD+/NADH ratio and store carbon, impacting cellular metabolism . The presence of this compound in cells can thus influence various metabolic pathways and cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to 2-acetolactate via hydrolysis with sodium hydroxide . This conversion is catalyzed by acetolactate synthase, which binds to the compound and facilitates the reaction. The resulting 2-acetolactate is then converted to acetoin by acetolactate decarboxylase . These enzymatic reactions are essential for the compound’s role in biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable under specific conditions, but it can degrade when exposed to certain environmental factors . Long-term studies have shown that the compound can influence cellular function over extended periods, particularly in in vitro and in vivo studies . These temporal effects are important for understanding the compound’s behavior in different experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively participate in biochemical reactions without causing adverse effects . At high doses, it may exhibit toxic or adverse effects, impacting cellular function and overall health . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in research and applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include the production of acetoin and 2,3-butanediol . It interacts with enzymes such as acetolactate synthase and acetolactate decarboxylase, which catalyze the conversion of pyruvate to 2-acetolactate and then to acetoin . These metabolic pathways are essential for the compound’s role in cellular metabolism and biochemical reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement and localization . The compound’s distribution can affect its accumulation and activity within specific cellular compartments, influencing its overall function and effectiveness in biochemical processes .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization mechanisms are crucial for the compound’s activity and function within cells. Understanding its subcellular distribution can provide insights into its role in various biochemical and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-acetoxy-2-methylacetoacetate can be synthesized through the esterification of 2-acetoxy-2-methylacetoacetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants to achieve the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetoxy-2-methylacetoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: NaOH is commonly used for hydrolysis reactions.

    Substitution: Various nucleophiles can be used depending on the desired product.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-acetoxy-2-methylacetoacetate is unique due to its acetoxy group, which imparts distinct reactivity and applications compared to similar compounds. This functional group allows for specific reactions and makes the compound valuable in various synthetic processes .

Properties

IUPAC Name

ethyl 2-acetyloxy-2-methyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O5/c1-5-13-8(12)9(4,6(2)10)14-7(3)11/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFWCEYBHLGCKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90948260
Record name Ethyl 2-(acetyloxy)-2-methyl-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90948260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25409-39-6
Record name Ethyl 2-(acetyloxy)-2-methyl-3-oxobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25409-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-acetoxy-2-methylacetoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025409396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-(acetyloxy)-2-methyl-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90948260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-acetoxy-2-methylacetoacetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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